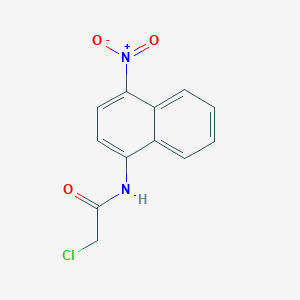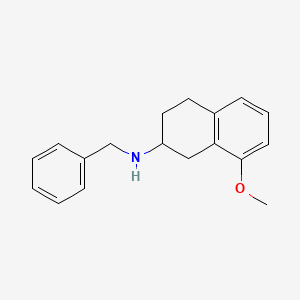
4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde est un composé organique qui comporte un groupe benzaldéhyde substitué par un groupe éthyle et un cycle dioxaborolane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde implique généralement la borylation d'un précurseur benzaldéhyde approprié. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui utilise un catalyseur au palladium pour coupler un halogénure d'aryle avec un acide ou un ester boronique . Les conditions réactionnelles comprennent souvent une base comme le carbonate de potassium, un solvant comme le toluène ou l'éthanol, et une plage de température de 80 à 100 °C.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de couplage similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, utilisant souvent des réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes et améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : L'aldéhyde peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux à température ambiante.
Réduction : Borohydrure de sodium dans le méthanol à 0-25 °C.
Substitution : Catalyseur au palladium, carbonate de potassium et toluène à 80-100 °C.
Principaux produits formés
Oxydation : Acide 4-éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoïque.
Réduction : Alcool 4-éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzylique.
Substitution : Divers benzaldéhydes substitués en fonction du partenaire de couplage.
Applications De Recherche Scientifique
Le 4-Éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde a plusieurs applications en recherche scientifique :
Biologie : Utilisation potentielle dans la synthèse de molécules biologiquement actives et de produits pharmaceutiques.
Médecine : Peut être utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Industrie : Utilisé dans la production de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme par lequel le 4-Éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde exerce ses effets est principalement dû à sa capacité à participer à des réactions de couplage croisé. Le groupe ester boronique peut former un complexe avec un catalyseur au palladium, facilitant le transfert du groupe aryle vers un partenaire de couplage. Ce processus implique la formation d'un intermédiaire palladium-aryle, qui subit ensuite une élimination réductrice pour former le produit final .
Mécanisme D'action
The mechanism by which 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a coupling partner. This process involves the formation of a palladium-aryl intermediate, which then undergoes reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline
- Ester pinacolique de l'acide 1-méthylpyrazole-4-boronique
- Benzoate de méthyle 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)
Unicité
Le 4-Éthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde est unique en raison de la présence à la fois d'un groupe aldéhyde et d'un groupe ester boronique, ce qui lui permet de participer à un large éventail de réactions chimiques. Cette double fonctionnalité en fait un intermédiaire polyvalent en synthèse organique, permettant la construction de molécules complexes avec de multiples groupes fonctionnels.
Propriétés
Formule moléculaire |
C15H21BO3 |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H21BO3/c1-6-11-7-8-12(10-17)13(9-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 |
Clé InChI |
HQJYHXHQWHJWDP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)

![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)




![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)


![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
